4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
CAS No.: 1341039-55-1
Cat. No.: VC3404159
Molecular Formula: C21H33N3O2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341039-55-1 |
|---|---|
| Molecular Formula | C21H33N3O2 |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C21H33N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-16,22H2,1-3H3 |
| Standard InChI Key | ZHIGHFJFGLCZJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CN)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester contains a 2,8-diazaspiro[4.5]decane core scaffold, which consists of a nitrogen-containing heterocyclic structure with a spiro fusion. The molecule features several key functional groups:
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A spiro junction connecting two ring systems
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Two nitrogen atoms positioned at the 2 and 8 positions of the spirodecane framework
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A benzyl substituent attached to one nitrogen atom
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An aminomethyl group providing a primary amine functionality
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A tert-butoxycarbonyl (Boc) protecting group on the second nitrogen
This structural arrangement contributes to the compound's three-dimensional conformation and influences its chemical reactivity and potential biological interactions.
Physicochemical Properties
The compound exhibits specific physicochemical properties that are important for understanding its behavior in various chemical and biological systems. These properties are summarized in Table 1.
Table 1: Key Physicochemical Properties of 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
The compound's molecular structure contributes to its expected chemical behavior, including moderate lipophilicity due to the benzyl and tert-butyl groups, alongside hydrophilic properties from the amine group. These characteristics would theoretically influence its absorption, distribution, and metabolic profile in biological systems .
Synthesis and Chemical Transformations
Key Intermediates and Related Scaffold Synthesis
The synthesis of the 2,8-diazaspiro[4.5]decane scaffold, which serves as the core structure of this compound, has been described in scientific literature. One documented approach involves the following sequence:
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Ester deprotonation with LDA and subsequent alkylation
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Treatment with benzylamine to form amide intermediates
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Deprotection of protecting groups
This synthetic strategy was reported for the preparation of 2,8-diazaspiro[4.5]decane scaffolds, which could be further functionalized to produce the target compound with appropriate modifications .
Applications and Research Context
Pharmaceutical Applications
Compounds containing the diazaspiro[4.5]decane framework have been extensively investigated for their pharmacological activities. The 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester and structurally similar compounds have potential applications in several pharmaceutical areas:
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As intermediates in the synthesis of biologically active compounds
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In the development of compounds targeting neurological disorders
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As structural components in compounds designed to interact with specific receptors or enzymes
The diazaspiro scaffold, in particular, has been studied for its ability to provide conformational rigidity to molecules, which can enhance binding selectivity to biological targets .
Research Findings in Medicinal Chemistry
Research findings indicate that compounds containing the diazaspiro[4.5]decane framework have been evaluated for various biological activities. A significant area of investigation involves the development of trisubstituted urea derivatives with diazaspiro cores as inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating hypertension .
Table 2 summarizes selected research findings related to compounds with diazaspiro frameworks similar to 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester.
Table 2: Research Findings on Diazaspiro[4.5]decane-Based Compounds
These findings highlight the potential of diazaspiro-containing compounds, including derivatives related to 4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, in drug discovery efforts targeting various disease states.
Structure-Activity Relationships and Chemical Modifications
The structure-activity relationships (SAR) of compounds containing the diazaspiro[4.5]decane scaffold have been explored to enhance their biological activities and pharmacokinetic properties. Research indicates that various modifications to the basic scaffold can significantly impact biological activity .
Key structural elements that influence the activity of diazaspiro compounds include:
In one study focusing on diazaspiro[4.5]decane-based compounds, researchers found that the 2,8-diazaspiro[4.5]decane framework exhibited the highest inhibitory activity against human soluble epoxide hydrolase compared to other diazaspiro scaffolds, highlighting the importance of this specific structural arrangement .
Additionally, modifications of the left-hand side substituents of these compounds showed that introducing different functional groups, such as 4-methoxyphenyl, 4-cyano, 4-chloro, or 4-trifluoromethyl moieties, could significantly impact their inhibitory activity against various enzymes .
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